Benzene, 1,1'-(cyclopropylidenemethylene)bis[4-methyl-
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Overview
Description
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] is an organic compound with the molecular formula C16H14 It is characterized by the presence of a cyclopropylidene group bridging two benzene rings, each substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] typically involves the reaction of cyclopropylidene derivatives with benzene rings under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfur trioxide for sulfonation; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Nitrobenzene, sulfonic acids, halobenzenes.
Scientific Research Applications
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The cyclopropylidene group may play a crucial role in stabilizing the interactions and enhancing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-[oxybis(methylene)]bis-
Uniqueness
Benzene, 1,1’-(cyclopropylidenemethylene)bis[4-methyl-] is unique due to the presence of the cyclopropylidene group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
501077-94-7 |
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Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1-[cyclopropylidene-(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C18H18/c1-13-3-7-15(8-4-13)18(17-11-12-17)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
YPUBSKCVEYPLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2CC2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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